molecular formula C21H25N3O5 B2593341 1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946292-28-0

1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2593341
CAS No.: 946292-28-0
M. Wt: 399.447
InChI Key: ZNGSNRMUJPIRDY-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemically synthesized urea derivative designed for pharmaceutical and biochemical research. Compounds featuring a urea linkage and a pyrrolidinone core, similar to this one, are frequently investigated as key intermediates in medicinal chemistry and are known to exhibit a range of biological activities . These structural motifs are common in the development of enzyme inhibitors . Urea derivatives have demonstrated potential in the research of anticoagulant therapies, acting as inhibitors for targets like Factor Xa, which plays a critical role in the blood coagulation cascade . The mechanism of action for such compounds typically involves high-affinity binding to the active site of the target enzyme, thereby modulating its biological function . Researchers value this class of compounds for its versatility in synthetic chemistry and its potential in probing biological pathways. The compound is characterized using advanced analytical techniques including High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm identity and ensure high purity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-27-16-6-4-15(5-7-16)24-13-14(10-20(24)25)12-22-21(26)23-18-9-8-17(28-2)11-19(18)29-3/h4-9,11,14H,10,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGSNRMUJPIRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the necessary intermediates. One common synthetic route involves the reaction of 2,4-dimethoxyaniline with an appropriate isocyanate to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to specific biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • Target Compound: 2,4-Dimethoxyphenyl group: The para- and ortho-methoxy substituents likely influence steric and electronic interactions with target proteins. 4-Methoxyphenyl-pyrrolidinone: The methoxy group at the para position of the phenyl ring attached to pyrrolidinone may enhance binding affinity through hydrophobic or π-π stacking interactions.
  • Analog 1 (): Structure: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea. Key Differences: Replaces the pyrrolidinone ring with a pyridine core and introduces chloro/fluorine substituents. Activity: Glucokinase activator, suggesting utility in diabetes management .
  • Analog 2 () :

    • Structure: 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea.
    • Key Differences: Ethoxy substituent (vs. methoxy) increases lipophilicity and may alter metabolic stability.
    • Relevance: Demonstrates how small changes in alkoxy groups modulate physicochemical properties .

Heterocyclic Core Modifications

  • Pyrrolidinone vs. Piperazine/Pyridine: The target compound’s pyrrolidinone ring may offer distinct hydrogen-bonding capabilities compared to the pyridine () or piperazine () cores. For example, piperazine derivatives in show activity as kinase inhibitors, highlighting the role of heterocycle choice in target specificity .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity Reference
Target Compound Urea + pyrrolidinone 2,4-Dimethoxyphenyl, 4-methoxyphenyl N/A (Research compound) N/A
1-(4-Ethoxyphenyl)-... () Urea + pyrrolidinone 4-Ethoxyphenyl, 4-methoxyphenyl Structural analog
Compound 1 () Urea + pyridine 3-Chloro-2-fluorophenoxy, 2,4-dimethoxy Glucokinase activator
(E)-Chalcone () Chalcone 4-Aminophenyl, 2,4-dimethoxyphenyl 38.16% PfFd-PfFNR inhibition

Research Implications and Gaps

  • Substituent Optimization : The ethoxy/methoxy trade-off in suggests further exploration of alkoxy chain length for pharmacokinetic tuning.
  • Activity Prediction: The target compound’s pyrrolidinone core and dimethoxy groups align with antimalarial () and metabolic () activities, warranting targeted assays.
  • Lack of Direct Data: No explicit studies on the target compound were found; inferences are drawn from structural analogs.

Biological Activity

The compound 1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic derivative notable for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines under reflux conditions in an aromatic solvent. A general procedure includes:

  • Starting Materials :
    • 3,4-dimethoxyacetophenone
    • Dimethylformamide-dimethylacetal
    • Dry xylene
  • Procedure :
    • Combine the starting materials in dry xylene and reflux for 24 hours.
    • The resulting solid is filtered and recrystallized from dioxane.
    • Yield is approximately 66%, with a melting point around 123.7 °C.

Antibacterial Activity

Research indicates that compounds similar to the target molecule exhibit significant antibacterial properties. A study on related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker activity was observed against other bacterial strains .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including:

  • Acetylcholinesterase (AChE) : Compounds derived from similar frameworks have shown strong inhibitory activity against AChE, making them potential candidates for treating neurodegenerative diseases .
  • Urease : Notably, several derivatives demonstrated potent urease inhibition with IC50 values significantly lower than standard references, indicating their potential as therapeutic agents in managing urea cycle disorders .

Case Studies and Docking Studies

Recent studies utilized docking simulations to elucidate the interaction mechanisms of the compound with target proteins. This approach revealed critical binding affinities and modes of action:

  • Bovine Serum Albumin (BSA) Binding : The compound exhibited favorable interactions with BSA, suggesting good bioavailability and stability in physiological conditions .

Comparative Biological Activity Table

CompoundActivity TypeIC50 Value (µM)Reference
1AChE Inhibition2.14±0.003
2Urease Inhibition0.63±0.001
3Antibacterial (S. typhi)Moderate
4Antibacterial (B. subtilis)Strong

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